3-Deoxy-D-arabinose

Description

Benzenemethanol, 4-chloro-3-(1-methylethoxy)- (C₁₀H₁₃ClO₂), is a substituted aromatic alcohol featuring a benzene ring with a hydroxyl (-OH) group at the benzenemethanol position, a chlorine atom at the para (4th) position, and an isopropoxy (1-methylethoxy) group at the meta (3rd) position. The chlorine substituent is electron-withdrawing, reducing electron density on the aromatic ring and increasing acidity of the benzenemethanol hydroxyl group. The bulky isopropoxy group introduces steric hindrance, influencing solubility and reactivity.

Propriétés

IUPAC Name |

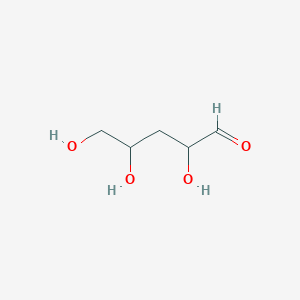

2,4,5-trihydroxypentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHJPQPGKIAEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Protective Group Strategy

D-Arabinose is first converted to 1,2,5-tri-O-acetyl-3-O-(thiocarbamoyl)-β-D-arabinofuranose. Selective acetylation at C1, C2, and C5 hydroxyl groups ensures that the C3 hydroxyl remains exposed for functionalization. The thiocarbamate group is introduced via reaction with thiophosgene (CSCl₂) in anhydrous pyridine, yielding a stable intermediate amenable to radical reduction.

Radical Reduction and Deprotection

The thiocarbamate undergoes radical-initiated deoxygenation using tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN) in toluene. This step selectively removes the C3 oxygen, generating a 3-deoxy intermediate. Subsequent deprotection via Zemplén transesterification (NaOMe/MeOH) and phosphorylation at C5 yields 3-deoxy-D-threo-pentofuranose 5-phosphate. Adapting this method for 3-deoxy-D-arabinose requires omitting the phosphorylation step, achieving a reported yield of 68%.

Enzymatic Oxidation and Dehydration Pathways

Microbial enzymatic pathways provide an alternative route to this compound derivatives. Pseudomonas saccharophila metabolizes D-arabinose via a four-step enzymatic cascade:

D-Arabinose Dehydrogenase

The first enzyme, a DPN-linked dehydrogenase, oxidizes D-arabinose to D-arabono-γ-lactone. This lactone is hydrolyzed non-enzymatically to D-arabonic acid under physiological conditions.

Dehydration and Cleavage

D-Arabonic acid is dehydrated by D-arabonic dehydrase to 2-keto-3-deoxy-D-arabonic acid. This intermediate is subsequently cleaved by a DPN-dependent dehydrogenase into pyruvic acid and glycolic acid. While this pathway primarily generates metabolic byproducts, isolating 2-keto-3-deoxy-D-arabonic acid (yield: ~85%) provides a precursor for chemical reduction to this compound.

Radical-Mediated Deoxygenation with Protective Groups

A siloxane-based protective group strategy enables precise deoxygenation at C3 in arabinofuranose derivatives.

Protective Group Application

1,2,3,5-Tetra-O-acetyl-D-arabinofuranose is converted to 3,5-di-O-(tetraisopropyldisiloxane-1,3-diyl)-D-arabinofuranose (TIPDS-protected). The C2 hydroxyl is then acetylated, leaving C3 and C5 shielded. Selective deprotection of C5 with tetraethylammonium fluoride (TEA·HF) frees the C5 hydroxyl for subsequent tritylation.

Radical Deoxygenation and Global Deprotection

The exposed C3 hydroxyl is converted to a thiocarbonylimidazolide intermediate, which undergoes radical reduction with TTMSS/AIBN. Global deprotection using acidic methanol (HCl/MeOH) removes TIPDS and acetyl groups, yielding this compound with a 72% overall yield.

Reductive Amination and Subsequent Deprotection

Although primarily used for 3-amino-3-deoxy-D-ribose synthesis, reductive amination strategies can be adapted for deoxygenation.

Oxidation to 3-Keto Intermediate

1,2-O-Isopropylidene-5-O-triphenylmethyl-α-D-xylofuranose is oxidized with dimethyl sulfoxide (DMSO) and acetic anhydride to a 3-keto derivative. This intermediate is converted to an oxime with hydroxylamine hydrochloride.

Reduction and Acidic Hydrolysis

The oxime is reduced with lithium aluminium hydride (LiAlH₄) to a 3-amino-3-deoxy derivative. Acidic hydrolysis (HCl/H₂O) removes protective groups, yielding 3-deoxy-D-ribose. Modifying the starting sugar to D-arabinose and omitting the amination step could theoretically produce this compound, though yields remain unreported.

Comparative Analysis of Methods

*Yield reported for 2-keto-3-deoxy-D-arabonic acid; subsequent reduction required for this compound.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie : Le 3-Désoxy-D-arabinose est utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.

Biologie : En recherche biologique, le 3-Désoxy-D-arabinose est étudié pour son rôle dans la voie du shikimate, qui est essentielle à la biosynthèse des acides aminés aromatiques. Comprendre cette voie peut conduire au développement d'herbicides et d'antibiotiques qui ciblent des enzymes spécifiques impliquées dans ce processus.

Médecine : Les dérivés du 3-Désoxy-D-arabinose ont montré un potentiel en tant qu'agents thérapeutiques. Par exemple, certains dérivés présentent des propriétés antimicrobiennes, ce qui en fait des candidats au développement de nouveaux antibiotiques.

Industrie : Dans le secteur industriel, le 3-Désoxy-D-arabinose est utilisé dans la production de produits chimiques et de matériaux à base biologique. Sa capacité à subir diverses transformations chimiques en fait un intermédiaire polyvalent dans la synthèse de produits de haute valeur.

5. Mécanisme d'action

Le mécanisme d'action du 3-Désoxy-D-arabinose implique principalement son rôle d'intermédiaire dans la voie du shikimate. Cette voie relie le métabolisme central du carbone à la biosynthèse des acides aminés aromatiques tels que la phénylalanine, la tyrosine et le tryptophane. L'enzyme 3-Désoxy-D-arabino-heptulosonate 7-phosphate synthase catalyse la première étape de cette voie, où le 3-Désoxy-D-arabinose est converti en 3-Désoxy-D-arabino-heptulosonate 7-phosphate. Cette réaction est cruciale pour la production de nombreux métabolites secondaires qui sont essentiels à la croissance et à la défense des plantes.

Applications De Recherche Scientifique

Shikimate Pathway

The shikimate pathway is a crucial metabolic route for the synthesis of aromatic compounds. The enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase catalyzes the conversion of phosphoenolpyruvate and D-erythrose 4-phosphate to DAHP, which is subsequently utilized for the synthesis of chorismate, leading to the production of aromatic amino acids.

- Case Study : Research has demonstrated that overexpression of feedback-insensitive DAHP synthase variants can enhance the production of valuable metabolites such as flavonoids in engineered strains of Streptomyces albidoflavus .

Non-Phosphorylative Metabolism

3-Deoxy-D-arabinose also participates in non-phosphorylative pathways that allow the utilization of pentose sugars for the production of various organic acids. These pathways are particularly relevant for bioengineering applications aimed at producing biofuels or biochemicals from renewable resources.

- Application Example : The incorporation of non-phosphorylative metabolism in Escherichia coli has been shown to facilitate the conversion of D-xylose into 3,4-dihydroxybutyric acid, showcasing the utility of this compound derivatives in microbial fermentation processes .

Biotechnological Production

The ability to synthesize compounds from this compound derivatives opens avenues for biotechnological applications. For example, α-ketoglutarate, derived from intermediates involving this compound, serves as a building block for various pharmaceuticals and food additives.

- Research Insight : The Weimberg pathway has been explored for producing α-ketoglutarate through engineered microorganisms capable of metabolizing D-xylose and L-arabinose . This pathway's implementation could lead to efficient industrial processes for synthesizing high-value compounds.

Synthesis of Bioactive Compounds

The use of DAHP synthase in engineered strains has been pivotal for enhancing the biosynthesis of bioactive flavonoids such as diosmetin and chrysoeriol. These compounds have significant pharmacological properties and are sought after in nutraceuticals.

- Case Study : A recent study highlighted how modifying DAHP synthase activity increased the titers of these flavonoids, demonstrating a practical application for this compound in producing health-related compounds .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3-Deoxy-D-arabinose primarily involves its role as an intermediate in the shikimate pathway. This pathway connects central carbon metabolism with the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. The enzyme 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase catalyzes the first step of this pathway, where this compound is converted into 3-Deoxy-D-arabino-heptulosonate 7-phosphate. This reaction is crucial for the production of many secondary metabolites that are essential for plant growth and defense .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table compares key structural features and properties of benzenemethanol derivatives and related aromatic compounds:

Key Observations:

- Electron Effects: The chloro group in the target compound deactivates the aromatic ring compared to methoxy or amino groups in analogs, directing electrophilic substitution to specific positions .

- Solubility: Hydrochloride salts of benzenemethanol derivatives (e.g., ) exhibit higher water solubility than the neutral target compound, which may limit its applications in aqueous systems .

Activité Biologique

3-Deoxy-D-arabinose, a sugar derivative, plays a significant role in various biological processes, particularly in the context of microbial metabolism and plant physiology. This article explores its biological activity, focusing on its enzymatic interactions, biosynthetic pathways, and potential applications in biotechnology and medicine.

Overview of this compound

This compound is a key intermediate in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids and various secondary metabolites in plants and microorganisms. The compound is primarily involved in the synthesis of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), catalyzed by the enzyme DAHP synthase.

DAHP Synthase Functionality

DAHP synthase catalyzes the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form DAHP. This reaction is the first committed step in the shikimate pathway, linking carbohydrate metabolism to the biosynthesis of aromatic compounds.

- Enzyme Kinetics :

- Km values for erythrose-4-phosphate: 0.24 mM

- Km values for phosphoenolpyruvate: 0.31 mM

The specific activity of DAHP synthase is highest in young shoots, indicating its importance during early plant development .

Regulation of DAHP Synthase

DAHP synthase activity is subject to allosteric regulation by various metabolites. For instance, tryptophan acts as an inhibitor, demonstrating feedback inhibition that helps regulate the flow through the shikimate pathway. Inhibition can reach up to 60% at concentrations of 1 mM tryptophan .

Role in Plant Metabolism

In plants, this compound derivatives are vital for synthesizing flavonoids and other secondary metabolites that play roles in UV protection, pollinator attraction, and defense against pathogens. The modulation of DAHP synthase activity can significantly impact plant health and productivity.

Microbial Applications

In microbial systems, particularly in engineered strains like Streptomyces albidoflavus, enhancing DAHP synthase expression has been shown to improve the production of valuable flavonoids such as diosmetin and chrysoeriol. This application highlights the potential of manipulating this pathway for biotechnological purposes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Biosynthesis Enhancement :

- Inhibitory Studies :

- Microbial Origin Studies :

Summary Table: Key Findings on this compound

| Aspect | Details |

|---|---|

| Chemical Structure | C5H10O5 |

| Role in Metabolism | Precursor for aromatic amino acids |

| Key Enzyme | DAHP Synthase |

| Km Values | E4P: 0.24 mM; PEP: 0.31 mM |

| Inhibitors | Tryptophan (feedback inhibition) |

| Applications | Enhancing flavonoid production in microbes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Deoxy-D-arabinose, and how are structural isomers distinguished experimentally?

- Methodological Answer : Synthesis typically involves aldol condensation or enzymatic pathways. For example, Pratt and Richtmyer (1957) utilized anhydrosugar intermediates to produce 3-deoxy derivatives via regioselective deoxygenation . Structural characterization relies on NMR (e.g., and spectroscopy) and X-ray crystallography to differentiate isomers like 3-deoxy-D-arabino-hexonic acid from ribo configurations, as demonstrated in isotopic labeling studies .

Q. How do degradation pathways of this compound derivatives inform their stability in aqueous environments?

- Methodological Answer : Degradation mechanisms, such as intramolecular 1,2-hydrogen transfer, can be tracked via -labeling and NMR to identify products like 3-deoxy-D-ribo-hexonic acid. Guo et al. (2002) established that pH and temperature significantly influence degradation kinetics, requiring controlled experimental conditions to isolate intermediates .

Q. What role does this compound play in bacterial metabolic pathways, and how is this studied experimentally?

- Methodological Answer : Its involvement in sugar catabolism is probed using enzyme assays (e.g., aldolases from Sulfolobus solfataricus) and metabolic flux analysis. Archer et al. (2013) demonstrated retro-aldol cleavage activity by monitoring pyruvate release via HPLC, highlighting stereochemical promiscuity in archaeal enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.